Cas no 26489-75-8 (Phenol,3,5-dimethyl-2-(2-propen-1-yl)-)

26489-75-8 structure
Nome del prodotto:Phenol,3,5-dimethyl-2-(2-propen-1-yl)-
Phenol,3,5-dimethyl-2-(2-propen-1-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol,3,5-dimethyl-2-(2-propen-1-yl)-
- 3,5-dimethyl-2-prop-2-enylphenol
- 2-allyl-3,5-dimethylphenol
- 2-Allyl-3,5-dimethyl-phenol
- 2-Allyl-symm.-m-xylenol
- 3,5-dimethyl-2-(2-propen-1-yl)-phenol
- 3,5-dimethyl-2-(2-propenyl)phenol
- 3,5-dimethyl-2-(prop-2-en-1-yl)phenol
- 5-Hydroxy-1.3-dimethyl-4-allyl-benzol
- AC1L61JS
- AC1Q79VW
- AR-1E9738
- CTK4F7990
- NSC89797
- SureCN3600818
- WY7CKX76V2
- VJBNTMUSFMRWSH-UHFFFAOYSA-N
- UNII-WY7CKX76V2
- SCHEMBL3600818
- NSC-89797
- DTXSID20293477
- 3,5-Dimethyl-2-(2-propen-1-yl)phenol
- AKOS005352694
- 26489-75-8
- Phenol, 3,5-dimethyl-2-(2-propen-1-yl)-
- DB-202772
- G66227
-
- Inchi: InChI=1S/C11H14O/c1-4-5-10-9(3)6-8(2)7-11(10)12/h4,6-7,12H,1,5H2,2-3H3
- Chiave InChI: VJBNTMUSFMRWSH-UHFFFAOYSA-N
- Sorrisi: CC1=CC(C)=CC(O)=C1CC=C
Proprietà calcolate
- Massa esatta: 162.10452
- Massa monoisotopica: 162.104465066g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 153
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.4
- Superficie polare topologica: 20.2Ų
Proprietà sperimentali
- PSA: 20.23
Phenol,3,5-dimethyl-2-(2-propen-1-yl)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A2454903-1g |
2-Allyl-3,5-dimethylphenol |
26489-75-8 | 95% | 1g |
$823.0 | 2024-08-03 | |
Ambeed | A2454903-100mg |
2-Allyl-3,5-dimethylphenol |
26489-75-8 | 95% | 100mg |
$187.0 | 2024-08-03 | |
Ambeed | A2454903-250mg |
2-Allyl-3,5-dimethylphenol |
26489-75-8 | 95% | 250mg |
$314.0 | 2024-08-03 |
Phenol,3,5-dimethyl-2-(2-propen-1-yl)- Letteratura correlata
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Majid Beidaghi,Yury Gogotsi Energy Environ. Sci., 2014,7, 867-884
26489-75-8 (Phenol,3,5-dimethyl-2-(2-propen-1-yl)-) Prodotti correlati
- 27673-48-9(5,8-Dihydro-1-naphthol (90%))
- 1565415-81-7(5-ethyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-sulfonyl chloride)
- 2229619-99-0(tert-butyl 3-(1-cyanocyclobutyl)piperidine-1-carboxylate)
- 1091398-24-1(N'-[(2-chlorophenyl)methyl]-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide)
- 1600314-98-4(5-(2-cyclobutylethyl)aminopyridine-2-carbonitrile)
- 1805345-72-5(2-Amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde)
- 2228771-48-8(N-3-(2-methylbut-3-yn-2-yl)phenylacetamide)
- 2167447-01-8(6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine, Mixture of diastereomers)
- 403833-10-3(2-(1,3-benzothiazol-2-ylsulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one)
- 1213419-62-5((2S)-2-amino-2-(5-methylthiophen-2-yl)ethan-1-ol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:26489-75-8)Phenol,3,5-dimethyl-2-(2-propen-1-yl)-

Purezza:99%/99%/99%
Quantità:100mg/250mg/1g
Prezzo ($):168.0/283.0/741.0